molecular formula C12H12N2O2S B1424964 6-(2,5-Dimethoxyphenyl)pyridazine-3-thiol CAS No. 1226273-86-4

6-(2,5-Dimethoxyphenyl)pyridazine-3-thiol

Cat. No.: B1424964
CAS No.: 1226273-86-4
M. Wt: 248.3 g/mol
InChI Key: SRDZPHUZLBEPPV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-(2,5-Dimethoxyphenyl)pyridazine-3-thiol typically involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with sulfur to yield the desired pyridazine-3-thiol derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Chemical Reactions Analysis

6-(2,5-Dimethoxyphenyl)pyridazine-3-thiol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(2,5-Dimethoxyphenyl)pyridazine-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2,5-Dimethoxyphenyl)pyridazine-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins, leading to the modulation of their activity. Additionally, the compound’s aromatic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions .

Comparison with Similar Compounds

6-(2,5-Dimethoxyphenyl)pyridazine-3-thiol is unique due to its specific substitution pattern and functional groups. Similar compounds include:

    6-(2,5-Dimethoxyphenyl)pyridazine-3-one: This compound has a carbonyl group instead of a thiol group, leading to different chemical properties and reactivity.

    2,5-Dimethoxyphenylpyridazine:

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-15-8-3-5-11(16-2)9(7-8)10-4-6-12(17)14-13-10/h3-7H,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDZPHUZLBEPPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NNC(=S)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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